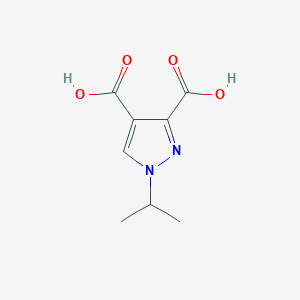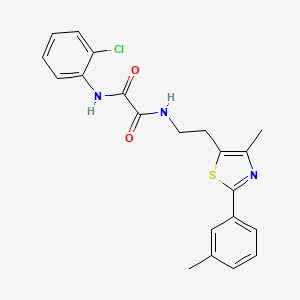![molecular formula C23H18N4O5 B2427880 N-(1,3-benzodioxol-5-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide CAS No. 1326891-04-6](/img/structure/B2427880.png)
N-(1,3-benzodioxol-5-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide is a useful research compound. Its molecular formula is C23H18N4O5 and its molecular weight is 430.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
NMR Study and Structural Analysis
NMR (Nuclear Magnetic Resonance) techniques have been utilized to study the structure of novel 1,3,4-oxadiazole derivatives. These derivatives include compounds similar to N-(1,3-benzodioxol-5-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide. This research is crucial for understanding the molecular structure and behavior of such compounds (Li Ying-jun, 2012).
Anticancer Potential
Research has demonstrated that oxadiazole, thiadiazole, and triazole derivatives, similar in structure to the compound , have potential as anticancer agents. These compounds have shown promising effects against lung adenocarcinoma and glioma cell lines, suggesting a significant role in cancer treatment (Özdemir et al., 2017).
Antibacterial Applications
Derivatives of 1,3,4-oxadiazole, such as those structurally related to this compound, have been synthesized and studied for their antibacterial properties. These compounds have exhibited moderate to significant activity against various bacterial strains, highlighting their potential in antibacterial applications (Khalid et al., 2016).
Novel Synthesis Methods
Research has also focused on developing novel methods for synthesizing compounds that include 1,2,4-oxadiazole structures. These studies provide valuable insights into efficient and innovative ways to create compounds like this compound for various applications (Karpina et al., 2019).
Antimicrobial and Hemolytic Activities
Several studies have synthesized and evaluated N-substituted derivatives of 1,3,4-oxadiazole for their antimicrobial and hemolytic activities. These studies are relevant as they explore the biological activities of compounds structurally similar to this compound, providing insights into their potential medical applications (Rehman et al., 2016).
Anticonvulsant Evaluation
Compounds with structural similarities to this compound have been evaluated for their anticonvulsant activities. This research is essential in understanding the therapeutic potential of such compounds in treating convulsions or epilepsy-related conditions (Nath et al., 2021).
Drug Discovery and Pharmacological Evaluation
In drug discovery, the synthesis and pharmacological evaluation of compounds containing 1,3,4-oxadiazole rings, similar to the compound , have been undertaken. These studies contribute to the understanding of how such compounds can be utilized as potential therapeutic agents in various medical conditions (Panchal et al., 2020).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O5/c1-14-3-2-4-15(9-14)22-25-23(32-26-22)16-5-8-21(29)27(11-16)12-20(28)24-17-6-7-18-19(10-17)31-13-30-18/h2-11H,12-13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERLZRWOCBSGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2427798.png)
![N-[[5-(2-benzofuranyl)-3-isoxazolyl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2427799.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrol-1-yl)propanoic acid](/img/structure/B2427801.png)
![3-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2427802.png)


![(Z)-4-[2-(furan-2-ylmethylcarbamothioyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B2427811.png)

![1-[(2R)-2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl]prop-2-en-1-one](/img/structure/B2427813.png)

![N-allyl-2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2427815.png)
![4-[4-(Benzenesulfonyl)-2-(4-ethoxyphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2427816.png)

